molecular formula C21H32O4 B1244852 Chatancin

Chatancin

Cat. No. B1244852
M. Wt: 348.5 g/mol
InChI Key: CWSSNRJGRZWATA-DIGXBJOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chatancin is a natural product found in Sarcophyton with data available.

Scientific Research Applications

1. Therapeutic Potential

Chatancin, isolated from soft coral, has been identified as an antagonist of the platelet activating factor. This suggests its potential therapeutic use, especially due to its structurally unique diterpene composition. Researchers have successfully achieved the total synthesis of both natural and unnatural forms of chatancin, highlighting its importance in pharmaceutical research (Aigner et al., 1998).

2. Structural Analysis and Synthesis

The structural determination of chatancin was accomplished through chemical and physical evidence, including X-ray crystallographic analysis. This structural understanding has paved the way for synthetic approaches to this compound, revealing its complex molecular structure and potential biological activities (Sugano et al., 1990).

3. Biomimetic and Asymmetric Synthesis

Innovative synthetic strategies, such as a pyranophane transannular Diels-Alder approach, have been employed for the asymmetric total synthesis of chatancin. These methods not only replicate the compound but also provide insights into its potential biosynthetic pathways, linking it biogenetically to other diterpenes like cembranoids (Soucy et al., 2003).

4. Enantioselective Synthesis

The development of an enantioselective total synthesis of chatancin demonstrates the advancements in synthetic chemistry. This approach allows for the creation of this marine natural product in a high-yielding, efficient manner, with minimal need for protective-group manipulations (Zhao & Maimone, 2015).

5. Computational Studies on Biosynthesis

Computational studies have been conducted to explore the mechanistic pathways for the formation of chatancin. These studies involve analyzing potential cycloadditions, contributing to a deeper understanding of chatancin's biosynthesis at the molecular level (Hare et al., 2017).

properties

Product Name

Chatancin

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

methyl (1R,3S,6R,7R,10S,11R,12R)-11-hydroxy-3,7-dimethyl-10-propan-2-yl-15-oxatetracyclo[9.3.1.01,6.07,12]pentadec-13-ene-13-carboxylate

InChI

InChI=1S/C21H32O4/c1-12(2)15-8-9-19(4)16-7-6-13(3)10-20(16)11-14(18(22)24-5)17(19)21(15,23)25-20/h11-13,15-17,23H,6-10H2,1-5H3/t13-,15-,16+,17-,19+,20+,21+/m0/s1

InChI Key

CWSSNRJGRZWATA-DIGXBJOVSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]3(CC[C@H]([C@@]4([C@H]3C(=C[C@@]2(C1)O4)C(=O)OC)O)C(C)C)C

Canonical SMILES

CC1CCC2C3(CCC(C4(C3C(=CC2(C1)O4)C(=O)OC)O)C(C)C)C

synonyms

chatancin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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